molecular formula C257H383N65O77S6 B612633 Recombinant insulin Human CAS No. 11061-68-0

Recombinant insulin Human

Cat. No.: B612633
CAS No.: 11061-68-0
M. Wt: 5808 g/mol
InChI Key: PBGKTOXHQIOBKM-FHFVDXKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Recombinant human insulin, produced via recombinant DNA (rDNA) technology, is identical in structure and function to endogenous human insulin. It consists of two polypeptide chains (A and B) linked by disulfide bonds and is synthesized in microbial systems (e.g., Escherichia coli or yeast). This method replaced earlier animal-derived insulins (porcine, bovine) and semisynthetic insulins, ensuring consistent quality, scalability, and reduced immunogenicity . Its primary therapeutic role is in managing diabetes mellitus by regulating glucose uptake and metabolism.

Preparation Methods

Upstream Fermentation and Proinsulin Production

Plasmid Construction and Bacterial Transformation

The production of recombinant human insulin begins with the insertion of the human proinsulin gene into E. coli via plasmid vectors. The gene is isolated from human pancreatic cells or synthesized in vitro using codon optimization to enhance expression in bacterial hosts2. Restriction enzymes such as EcoRI or BamHI cleave both the plasmid and insulin gene, enabling ligation with DNA ligase to form recombinant plasmids2. These plasmids carry antibiotic resistance markers—typically for ampicillin or kanamycin—to select successfully transformed bacteria 2.

For example, plasmids containing the kanamycin resistance gene (kanR) are introduced into E. coli via heat shock or electroporation. Transformed cells are cultured in tryptic soy broth supplemented with kanamycin monosulfate (50–100 µg/mL), which eliminates non-transformed bacteria . Post-transformation, colonies are screened using a dual-antibiotic approach: initial growth on ampicillin-containing agar selects for plasmid-bearing bacteria, while subsequent exposure to tetracycline identifies those with intact plasmids (non-recombinant) versus disrupted ones (recombinant)2.

Fermentation Optimization

Large-scale proinsulin production occurs in bioreactors under tightly controlled conditions. Key parameters include:

  • Temperature : Maintained at 37°C to optimize bacterial growth and protein expression .

  • pH : Adjusted to 7.0 using ammonium hydroxide or phosphoric acid to stabilize enzyme activity .

  • Oxygenation : Dissolved oxygen levels kept at 30% saturation through agitation (300–600 rpm) and aeration (0.5–1.0 vvm) .

  • Feed Strategy : Glycerol is fed incrementally to sustain cell density while preventing acetate accumulation, which inhibits protein synthesis .

Under these conditions, E. coli achieves cell densities of 50–100 g/L (dry weight), with proinsulin constituting 20–30% of total cellular protein . However, the protein accumulates as inclusion bodies—insoluble aggregates requiring extensive downstream processing.

Recovery and Solubilization of Inclusion Bodies

Cell Lysis and Inclusion Body Washing

Post-fermentation, bacterial cells are lysed using high-pressure homogenization (e.g., 800–1,500 bar) or chemical methods (lysozyme and EDTA). The inclusion bodies are then isolated via centrifugation (10,000–15,000 ×g for 30–60 minutes) and washed with buffers containing 2–4 M urea or 1% Triton X-100 to remove membrane fragments and endotoxins .

Solubilization and Oxidative Sulfitolysis

Inclusion bodies are solubilized in 6–8 M urea or guanidine hydrochloride, reducing agents (e.g., dithiothreitol), and alkaline conditions (pH 8–10). To prevent disulfide bond scrambling, sulfitolysis is performed using sodium sulfite and cupric sulfate, converting cysteine residues to S-sulfonates . This step ensures proper refolding of proinsulin during subsequent stages.

Enzymatic Conversion to Insulin

Cyanogen Bromide Cleavage

Proinsulin contains a C-peptide flanked by lysine and arginine residues. Early methods used cyanogen bromide (CNBr) to cleave at methionine residues, but this approach yielded low purity and required additional steps to remove toxic CNBr byproducts .

Trypsin and Carboxypeptidase B Digestion

Modern protocols employ sequential enzymatic digestion:

  • Trypsin : Cleaves proinsulin at lysine and arginine residues, separating the C-peptide from the A- and B-chains.

  • Carboxypeptidase B : Trims residual lysine or arginine residues from the insulin chains .

This method achieves >95% conversion efficiency, with the final product requiring purification to remove enzymes and cleavage byproducts .

Downstream Purification Strategies

Ion-Exchange Chromatography (IEX)

IEX separates proteins based on charge differences. For insulin:

  • Cation-Exchange (CEX) : At pH 3.0–4.0, insulin (pI ~5.4) binds to sulfopropyl or carboxymethyl resins. Elution is achieved with a NaCl gradient (0–500 mM) .

  • Anion-Exchange (AEX) : Used for proinsulin purification at pH 8.0, leveraging its higher pI (~9.0) compared to host proteins .

A study by Kroeff et al. (1989) demonstrated that CEX with Zorbax Process C8 resin achieved 98.5% purity by resolving insulin from deamidated variants .

Reversed-Phase Chromatography (RP)

RP exploits hydrophobicity for high-resolution separation. Insulin is loaded onto C4, C8, or C18 columns in acidic mobile phases (0.1% trifluoroacetic acid) and eluted with acetonitrile gradients (20–60%) . For instance, Kromasil C8 resin yielded 54% recovery with 95–98% purity when purifying diketopiperazine-modified proinsulin .

Table 1: Reversed-Phase Chromatography Conditions for Insulin Purification

Column TypeMobile PhaseElution GradientPurity (%)Reference
Kromasil C80.1% TFA/ACN30–50% ACN95–98
Zorbax C8Acetic acid0–60% ACN98.5
SOURCE 15RPCTFA/ACN30–50% ACN90

Size-Exclusion Chromatography (SEC)

SEC polishes insulin by removing aggregates and fragments. Using Superdex 75 or Sephacryl S-100 resins, insulin (5.8 kDa) is resolved from higher molecular weight impurities in phosphate-buffered saline (pH 7.4) .

Scientific Research Applications

Diabetes Therapy

Clinical Efficacy and Safety

Recombinant human insulin is the standard treatment for type 1 and advanced type 2 diabetes mellitus. It offers several advantages over traditional animal-derived insulins, including improved purity and consistent quality. Clinical studies have shown that recombinant human insulin formulations, such as Humulin and Insuman, provide effective glycemic control comparable to semisynthetic insulins. For instance, a multinational study involving 575 adult patients demonstrated similar reductions in glycated hemoglobin levels between recombinant and semisynthetic groups, confirming the efficacy of recombinant formulations in managing diabetes .

Table 1: Clinical Study Overview

ParameterRecombinant Insulin (Insuman)Semisynthetic Insulin (Huminsulin)
Total Patients288289
Change in HbA1c (after 24 weeks)Similar improvementSimilar improvement
Frequency of HypoglycemiaComparable ratesComparable rates

Biomanufacturing Processes

Recombinant human insulin plays a critical role in biomanufacturing processes, particularly in the production of therapeutic proteins and monoclonal antibodies. It enhances cell proliferation and improves protein yield in various cell culture systems. For example, studies indicate that the inclusion of recombinant human insulin in serum-free media can increase monoclonal antibody production by up to 66% while enhancing cell viability .

Key Applications:

  • Cell Culture Media: Used as a supplement to support the growth of mammalian cell lines such as CHO (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney) for producing therapeutic proteins.
  • Vaccine Production: Recombinant insulin is utilized in the manufacturing of viral vaccines, improving yields and efficiency .

Non-Diabetic Clinical Applications

Beyond diabetes management, recombinant human insulin has shown potential in various non-diabetic clinical applications:

  • Adipogenic Induction: It has been used to induce adipogenic differentiation in mesenchymal stem cells, contributing to regenerative medicine research .
  • Cell Differentiation Studies: Recombinant insulin is employed in studies investigating GLUT4 translocation and insulin receptor interactions, which are crucial for understanding metabolic diseases .

Case Studies

Several case studies highlight the versatility of recombinant human insulin in clinical settings:

Case Study 1: Transition from Animal Insulin to Recombinant Insulin
A cohort study involving patients previously treated with animal-derived insulins transitioned to recombinant formulations showed no significant change in insulin requirements or glycemic control. This transition was associated with a marked decrease in immunogenicity concerns, enhancing patient safety and comfort during therapy .

Case Study 2: Enhanced Monoclonal Antibody Production
In a biopharmaceutical setting, the incorporation of recombinant human insulin into cell culture media resulted in a substantial increase in monoclonal antibody yields. This improvement not only reduced production costs but also facilitated faster time-to-market for essential therapeutics .

Comparison with Similar Compounds

Comparison with Animal-Derived Insulins

Structural and Functional Equivalence

  • Receptor Binding: Recombinant human insulin exhibits identical receptor-binding kinetics to native human insulin.
  • Biological Activity : In rat adipocytes, recombinant insulin stimulated lipogenesis with equal potency to native insulin (EC₅₀ = 0.3–0.5 nM) .

Immunogenicity

  • Early animal insulins (e.g., porcine) had slight structural differences (e.g., alanine vs. threonine at B30), leading to higher antibody production. Recombinant human insulin reduced immunogenicity by 30–50% in clinical trials .

Table 1: Key Differences Between Recombinant Human Insulin and Animal-Derived Insulins

Parameter Recombinant Human Insulin Porcine Insulin
B30 Amino Acid Threonine Alanine
Receptor Affinity (Kd) 0.12 nM 0.15 nM
Immunogenicity Rate 5–10% 15–30%
Source rDNA in E. coli/yeast Porcine pancreas

Bioequivalence

  • Pharmacokinetics : Euglycemic clamp studies confirmed bioequivalence between recombinant (Insuman® Rapid) and semisynthetic regular insulin, with comparable time-action profiles (Tmax = 2.5–3.0 hours) .
  • Clinical Efficacy : In a 24-week trial, HbA1c reductions were similar (−1.2% vs. −1.1%) for recombinant and semisynthetic insulins .

Manufacturing Advantages

  • Recombinant insulin avoids reliance on animal sources, ensuring batch consistency and eliminating prion contamination risks .

Comparison with Insulin Analogues

Insulin analogues are structurally modified (e.g., amino acid substitutions) to alter pharmacokinetics.

Rapid-Acting Analogues (e.g., Insulin Lispro)

  • Structural Change : Lysine B28 and proline B29 reversed.
  • Pharmacokinetics : Faster absorption (Tmax = 1 hour vs. 2.5 hours for regular insulin) but shorter duration (4 hours vs. 6–8 hours) .
  • Mitogenic Potential: Some analogues (e.g., glargine) show 6–8× higher mitogenic activity in vitro, though clinical relevance remains debated .

Long-Acting Analogues (e.g., Insulin Glargine)

  • Structural Change : Glycine A21 and two arginines added to B-chain.
  • Pharmacokinetics : Protracted absorption (duration >24 hours) due to pH-dependent precipitation .

Table 2: Pharmacokinetic Comparison of Recombinant Human Insulin and Analogues

Parameter Regular Insulin Insulin Lispro Insulin Glargine
Onset (minutes) 30–60 10–15 60–90
Peak (hours) 2–4 1–2 None (flat)
Duration (hours) 6–8 4–5 >24
Receptor Binding (Kd) 0.12 nM 0.13 nM 0.15 nM

Comparison Among Recombinant Human Insulin Formulations

Recombinant human insulin is formulated to modify absorption kinetics:

Regular vs. NPH Insulin

  • Regular (Short-Acting) : Soluble formulation for mealtime use.
  • NPH (Intermediate-Acting) : Protamine-added suspension for basal coverage.
    • NPH has delayed onset (2–4 hours) and longer duration (12–18 hours) .

Premixed Formulations

  • Contain fixed ratios of regular and NPH insulin (e.g., 30/70).
  • Bioequivalence confirmed between Insuman® Comb 30 and Humulin® 30/70 in clamp studies (AUC₀–24h = 3,200 vs. 3,150 pmol·h/L) .

Table 3: Clinical Outcomes in Pivotal Trials of Recombinant Human Insulin

Study Formulation HbA1c Reduction Hypoglycemia Rate Immunogenicity
Study 140 (Type 1 DM) Insuman® −1.3% 8.2 events/patient 4%
Study 241 (Type 2 DM) Humulin® −1.1% 7.9 events/patient 5%

Biological Activity

Recombinant human insulin is a biosynthetic form of insulin produced using recombinant DNA technology. It is crucial for the management of diabetes mellitus, particularly in patients requiring insulin therapy. This article discusses the biological activity of recombinant human insulin, including its pharmacokinetics, clinical efficacy, and safety, supported by data tables and relevant case studies.

Overview of Recombinant Human Insulin

Recombinant human insulin is synthesized through fermentation in microorganisms such as Escherichia coli or yeast. This method allows for the large-scale production of insulin that is structurally identical to naturally occurring human insulin, thus minimizing immunogenicity and enhancing therapeutic efficacy compared to animal-derived insulins.

Biological Activity

Mechanism of Action:
Recombinant human insulin functions as an endogenous insulin receptor agonist. Its primary actions include:

  • Decreasing plasma glucose levels: Insulin promotes glucose uptake in muscle and adipose tissue while inhibiting gluconeogenesis in the liver.
  • Inhibiting lipolysis and proteolysis: Insulin reduces the breakdown of fats and proteins, promoting an anabolic state.
  • Increasing glycogen and fatty acid synthesis: Insulin facilitates the storage of glucose as glycogen in the liver and muscle tissues.

The binding affinity of recombinant human insulin to the insulin receptor is indicated by a dissociation constant (Ki) of approximately 4.85 nM, demonstrating its potency as a glucose-lowering agent .

Pharmacokinetics

The pharmacokinetic profile of recombinant human insulin shows rapid absorption following subcutaneous administration, with peak serum concentrations typically reached within 2 to 5 hours. The duration of action varies depending on the formulation:

Insulin Type Onset of Action (Minutes) Peak Effect (Hours) Duration of Action (Hours)
Regular (Rapid-acting)Within 302.5–58–12
NPH (Intermediate-acting)60–904–12~20
Premixed InsulinsWithin 30–601.5–4~19

This variability allows for tailored treatment regimens based on individual patient needs .

Clinical Efficacy and Safety

Clinical studies have shown that recombinant human insulin effectively lowers HbA1c levels and fasting blood glucose in patients with diabetes. A summary of findings from various studies is presented below:

Parameter Baseline Study End Change from Baseline
HbA1c (%)10.57 ± 2.408.0 ± 1.6-2.57 ± 2.45
Fasting Blood Glucose (mmol/L)8.83 ± 3.008.11 ± 3.85-0.72 ± 3.00
Total Insulin Dose (U/day)35.6 ± 12.738.5 ± 8.5+2.9 ± 4.0

These results indicate significant improvements in glycemic control with minimal changes in total daily insulin requirements .

Case Studies

Several case studies highlight the effectiveness and safety profile of recombinant human insulin:

  • Case Study on Transitioning from Animal to Recombinant Insulin:
    A cohort study involving patients previously treated with porcine insulin transitioned to recombinant human insulin without adverse effects or significant changes in glycemic control, indicating a favorable safety profile .
  • Efficacy in Special Populations:
    Research has shown that pregnant women with gestational diabetes benefit from recombinant human insulin therapy, achieving better glycemic control compared to animal-derived insulins .

Q & A

Basic Research Questions

Q. What analytical techniques are essential for verifying the structural integrity of recombinant human insulin in vitro?

Researchers should employ UV spectrophotometry (λmax 276 nm) for concentration quantification via standard curves and Fourier-transform infrared spectroscopy (FTIR) to confirm secondary structure consistency between test and reference samples. Chromatographic methods (e.g., reverse-phase HPLC) can assess purity, while electrophoresis (SDS-PAGE) evaluates molecular weight homogeneity .

Q. How should researchers design experiments to assess recombinant insulin stability under varying pH and temperature conditions?

Stability studies should include accelerated degradation protocols (e.g., elevated temperatures, pH extremes) with periodic sampling. Analyze degradation products using mass spectrometry (MS) or capillary electrophoresis coupled with MS (CESI-MS) to identify fragmentation patterns. Quantify intact insulin via UV calibration curves in PBS (pH 7.4) .

Q. What methodologies are recommended for validating bioequivalence between recombinant human insulin biosimilars and originator products?

Conduct pharmacokinetic (PK) studies measuring area under the curve (AUC), maximum concentration (Cmax), and time to peak (Tmax) in crossover trials. Pair these with pharmacodynamic (PD) assessments like glucose clamp techniques to compare efficacy. Adhere to EMA and FDA guidelines requiring ≥90% confidence intervals for PK/PD parameters within 80–125% equivalence margins .

Q. How can researchers address methodological limitations in retrospective studies on insulin safety during pregnancy?

Mitigate biases by using propensity score matching to balance confounding variables (e.g., maternal age, glycemic control). Supplement retrospective data with prospective registries tracking outcomes like congenital anomalies. Employ meta-analyses to aggregate underpowered studies, but account for heterogeneity via random-effects models .

Q. What in vitro models are suitable for screening recombinant insulin’s biological activity?

Use cell-based assays measuring insulin receptor (IR) phosphorylation in transfected HEK293 or CHO cells. Validate functional activity via glucose uptake assays in adipocytes or hepatocytes. For kinetic binding studies, surface plasmon resonance (SPR) provides kon/koff rates, while cryo-EM resolves IR-insulin interaction sites .

Advanced Research Questions

Q. How can machine learning optimize recombinant insulin formulations for sustained release?

Train artificial neural networks (ANNs) on datasets combining formulation variables (e.g., polymer ratios, excipient concentrations) with release kinetics. Use feature selection to prioritize critical parameters like particle size and encapsulation efficiency. Validate predictions against in vitro release profiles of PLGA nanoparticles .

Q. What strategies reconcile contradictory clinical efficacy data between human insulin and analogs in type 2 diabetes?

Perform subgroup analyses stratifying patients by hypoglycemia risk, residual β-cell function, and adherence patterns. Use mixed-methods designs integrating quantitative HbA1c outcomes with qualitative patient-reported barriers (e.g., injection frequency). Reconcile discrepancies via meta-regression adjusting for study duration and insulin regimens .

Q. How do environmental factors (e.g., shear stress, oxidative agents) impact recombinant insulin’s tertiary structure during bioprocessing?

Implement computational fluid dynamics (CFD) to model shear stress in bioreactors. Monitor oxidation-prone residues (e.g., methionine, cysteine) via tandem MS post-stress exposure. Optimize cell culture media with stabilizing additives like dextran sulfate (0.1 mg/mL) and linoleic acid-albumin .

Q. What advanced structural techniques elucidate insulin’s dynamic interactions with its receptor?

Single-particle cryo-EM can resolve IR-insulin complexes at near-atomic resolution, identifying binding interfaces (e.g., Site 1 and Site 2). Complement with hydrogen-deuterium exchange MS (HDX-MS) to map conformational changes upon binding. Validate findings using mutagenesis and SPR-based affinity measurements .

Q. How should researchers design longitudinal studies to assess immunogenicity of biosimilar insulins?

Incorporate anti-insulin antibody (AIA) assays at baseline and regular intervals using radioimmunoassays (RIAs) or ELISA. Stratify cohorts by HLA haplotypes linked to immune responses. Use neutralizing antibody tests to correlate AIA titers with clinical outcomes (e.g., glycemic variability, injection-site reactions) .

Properties

CAS No.

11061-68-0

Molecular Formula

C257H383N65O77S6

Molecular Weight

5808 g/mol

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1

InChI Key

PBGKTOXHQIOBKM-FHFVDXKLSA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.